molecular formula C11H15NO3 B12984511 Butyl 2-amino-5-hydroxybenzoate

Butyl 2-amino-5-hydroxybenzoate

Cat. No.: B12984511
M. Wt: 209.24 g/mol
InChI Key: IFOHFKQLZBHART-UHFFFAOYSA-N
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Description

Butyl 2-amino-5-hydroxybenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with butanol, and the aromatic ring is substituted with amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-5-hydroxybenzoate typically involves the esterification of 2-amino-5-hydroxybenzoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

2-amino-5-hydroxybenzoic acid+butanolH2SO4Butyl 2-amino-5-hydroxybenzoate+H2O\text{2-amino-5-hydroxybenzoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-amino-5-hydroxybenzoic acid+butanolH2​SO4​​Butyl 2-amino-5-hydroxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are critical to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

Butyl 2-amino-5-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2-amino-5-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-amino-5-hydroxybenzoate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications that are not possible with simpler benzoic acid derivatives.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

butyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-11(14)9-7-8(13)4-5-10(9)12/h4-5,7,13H,2-3,6,12H2,1H3

InChI Key

IFOHFKQLZBHART-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)O)N

Origin of Product

United States

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